Sodium thiobenzoate Sodium thiobenzoate
Brand Name: Vulcanchem
CAS No.: 51066-54-7
VCID: VC14383475
InChI: InChI=1S/C7H6OS.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
SMILES:
Molecular Formula: C7H5NaOS
Molecular Weight: 160.17 g/mol

Sodium thiobenzoate

CAS No.: 51066-54-7

Cat. No.: VC14383475

Molecular Formula: C7H5NaOS

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Sodium thiobenzoate - 51066-54-7

Specification

CAS No. 51066-54-7
Molecular Formula C7H5NaOS
Molecular Weight 160.17 g/mol
IUPAC Name sodium;thiobenzate
Standard InChI InChI=1S/C7H6OS.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
Standard InChI Key JTHUJOZLDHAGIH-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)C(=S)[O-].[Na+]

Introduction

Chemical Structure and Properties

Sodium thiobenzoate features a planar benzene ring with a thiolate group (–S⁻) directly attached, forming a resonance-stabilized structure. The sodium ion compensates the negative charge on the sulfur atom, enhancing solubility in polar solvents such as water and ethanol. Its molecular formula is C₇H₅NaOS, with a molecular weight of 160.17 g/mol.

Key structural attributes include:

  • Electron-rich aromatic ring: Facilitates electrophilic substitution reactions.

  • Thiolate ion: Acts as a strong nucleophile, participating in S-alkylation, S-arylation, and condensation reactions .

  • Salt form: Stabilizes the thiolate group, preventing oxidation to disulfides under ambient conditions.

Synthesis Methods

The synthesis of sodium thiobenzoate typically involves neutralization reactions or reduction processes.

Neutralization of Thiobenzoic Acid

The most straightforward method involves reacting thiobenzoic acid with sodium hydroxide:

C7H5COSH+NaOHC7H5COSNa+H2O\text{C}_7\text{H}_5\text{COSH} + \text{NaOH} \rightarrow \text{C}_7\text{H}_5\text{COSNa} + \text{H}_2\text{O}

This reaction proceeds under mild conditions, yielding high-purity product .

Applications in Organic Synthesis

Sodium thiobenzoate serves as a versatile building block in organic synthesis, enabling diverse transformations.

Thioester Formation

In the presence of α,β-unsaturated esters or acyl chlorides, sodium thiobenzoate participates in reductive cleavage of S–S bonds to form thioesters. For example, the Zn/ZrCl₄ system catalyzes the reaction:

RSSR+C7H5COSNaZn/ZrCl4RSCOC6H5+NaCl\text{RSSR} + \text{C}_7\text{H}_5\text{COSNa} \xrightarrow{\text{Zn/ZrCl}_4} \text{RSCOC}_6\text{H}_5 + \text{NaCl}

This method offers mild conditions and high yields, bypassing the need for strong bases .

S-Alkylation Reactions

Sodium thiobenzoate reacts with alkyl halides to form S-alkyl thiobenzoates, critical intermediates in pharmaceutical synthesis. Polymer-supported sodium thiobenzoate enhances efficiency in these reactions, enabling recyclable catalysts .

Analytical Chemistry

Derivatives of sodium thiobenzoate, such as 2-nitro-5-thiobenzoate (NTB), are used to quantify hypochlorous acid (HOCl) via oxidation. NTB reacts with HOCl in a 2:1 molar ratio, enabling spectrophotometric detection at 412 nm .

Comparative Analysis with Analogous Compounds

Sodium thiobenzoate’s properties distinguish it from related organosulfur compounds (Table 1).

CompoundFormulaKey FeaturesApplications
Thiobenzoic AcidC₇H₆OSProtonated thiol form; limited solubility in waterPrecursor to sodium thiobenzoate
Sodium BenzenesulfinateC₇H₅NaOSSulfinate group (-SO₂⁻); used in dyeing and antioxidant synthesisIndustrial dyes, polymer stabilizers
ThiocresolC₇H₈SMethyl-substituted thiol; low solubility in waterDisinfectants, rubber additives
BenzothiazoleC₇H₅NSContains nitrogen; aromatic stabilityCorrosion inhibitors, pharmaceuticals

Key Differentiators:

  • Solubility: Sodium thiobenzoate’s ionic nature enhances aqueous solubility compared to non-ionic thiols.

  • Nucleophilicity: Thiolate ion (–S⁻) is more reactive than thiols (–SH) in S-alkylation and substitution reactions .

Research Findings and Mechanistic Insights

Recent studies highlight sodium thiobenzoate’s role in advanced synthetic methodologies:

Coordination Chemistry

In cadmium complexes, sodium thiobenzoate coordinates to Cd²⁺ through sulfur, forming trinuclear structures. These complexes exhibit unique electronic properties, relevant for catalysis .

Dynamic NMR Studies

The sodium salt of per(6-thiobenzoic acid)-γ-cyclodextrin displays dynamic behavior in solution. At high temperatures (353 K), rapid conformational averaging occurs, while cooling to 278 K resolves distinct NMR signals, indicating restricted motion .

Electrochemical Synthesis

Emerging methods employ sodium thiobenzoate in electrochemical cells to generate sulfonyl radicals, enabling site-selective C–H sulfonylation .

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